
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C12H18ClNO This compound is characterized by a chloro group attached to an ethanone moiety, which is further connected to a pyrrole ring substituted with isobutyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The isobutyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Chlorination: The final step involves the chlorination of the ethanone moiety using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOH, NH3, RSH (thiols)
Major Products
Oxidation: 2-Carboxy-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
Reduction: 2-Hydroxy-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
Substitution: Various amides and thioethers depending on the nucleophile used
Scientific Research Applications
2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring may also interact with biological membranes or receptors, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both isobutyl and dimethyl groups enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H18ClNO/c1-8(2)7-14-9(3)5-11(10(14)4)12(15)6-13/h5,8H,6-7H2,1-4H3 |
InChI Key |
MXPUWFCQFGASSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


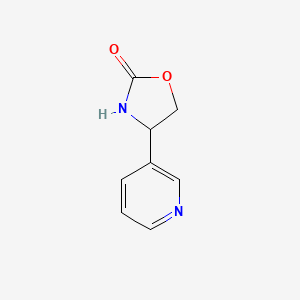
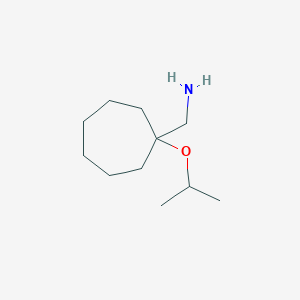
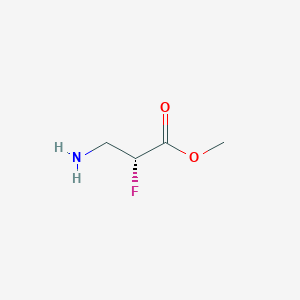
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
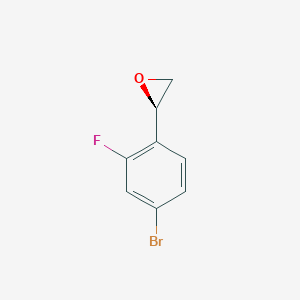

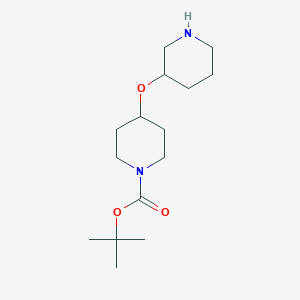
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)
![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)



![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
